molecular formula C9H9N3OS B14407633 3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one CAS No. 85850-18-6

3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B14407633
CAS No.: 85850-18-6
M. Wt: 207.25 g/mol
InChI Key: BQLHTMRXSVROKU-UHFFFAOYSA-N
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Description

3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring system with a methylsulfanyl group attached to the methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylsulfanyl)methylamine with 1,2,3-benzotriazin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzotriazine ring can be reduced under specific conditions to yield dihydrobenzotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzotriazine derivatives.

    Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. Additionally, the benzotriazine ring system can participate in various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)propanal oxime
  • 2-Methyl-3-[(methylsulfanyl)methyl]aniline
  • 3-[(Methylsulfanyl)methyl]-2-thiophenesulfonamide

Uniqueness

3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one is unique due to its specific substitution pattern and the presence of the benzotriazine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

85850-18-6

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

3-(methylsulfanylmethyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C9H9N3OS/c1-14-6-12-9(13)7-4-2-3-5-8(7)10-11-12/h2-5H,6H2,1H3

InChI Key

BQLHTMRXSVROKU-UHFFFAOYSA-N

Canonical SMILES

CSCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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